molecular formula C9H12FNO3S B13527682 Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]- CAS No. 129504-46-7

Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]-

Cat. No.: B13527682
CAS No.: 129504-46-7
M. Wt: 233.26 g/mol
InChI Key: JTKHPBZSAWIHPX-UHFFFAOYSA-N
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Description

    Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]-: is a chemical compound with the molecular formula CHFNOS.

  • This compound belongs to the class of sulfonyl fluorides, which are characterized by the presence of a sulfonyl group (SO2) attached to a fluorine atom.
  • The 2-[(4-methoxyphenyl)amino]- substituent indicates that an amino group (NH2) is attached to the ethanesulfonyl moiety.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound may vary, one common method involves the reaction of 2-[(4-methoxyphenyl)amino]-ethanesulfonic acid with thionyl fluoride (SOF) to yield the desired ethanesulfonyl fluoride.

      Reaction Conditions: The reaction typically occurs under anhydrous conditions and at elevated temperatures.

      Industrial Production: Information on large-scale industrial production methods for this compound is limited, but it is likely synthesized using similar principles.

  • Chemical Reactions Analysis

      Reactivity: Ethanesulfonyl fluoride can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and the nature of the nucleophile or reagent used.

  • Scientific Research Applications

      Chemistry: Ethanesulfonyl fluoride serves as a versatile building block in organic synthesis, especially for introducing the sulfonyl fluoride functionality.

      Biology and Medicine: Researchers use it in the design of enzyme inhibitors, prodrugs, and bioconjugates due to its reactivity with nucleophiles.

      Industry: It finds applications in the development of pharmaceuticals, agrochemicals, and materials.

  • Mechanism of Action

      Targets: Ethanesulfonyl fluoride likely interacts with biological macromolecules (e.g., proteins, enzymes) through nucleophilic attack on the sulfonyl fluoride group.

      Pathways: Its mechanism of action involves covalent modification of specific amino acid residues (e.g., serine, cysteine) within target proteins.

  • Comparison with Similar Compounds

      Uniqueness: Ethanesulfonyl fluoride’s uniqueness lies in its combination of the sulfonyl fluoride and amino groups.

      Similar Compounds: Other sulfonyl fluorides, such as benzenesulfonyl fluoride and toluenesulfonyl fluoride, share structural similarities but lack the amino substituent.

    Biological Activity

    Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]-, also known by its CAS number 129504-46-7, is a compound that has garnered attention in various fields of research due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in scientific research.

    Chemical Structure and Properties

    The compound features a sulfonyl fluoride group attached to an amine with a methoxyphenyl substituent. Its molecular formula is C9H12FNO3SC_9H_{12}FNO_3S, indicating the presence of fluorine, nitrogen, oxygen, and sulfur in its structure. The sulfonyl fluoride moiety is particularly significant for its reactivity and potential interactions with biological molecules.

    The biological activity of Ethanesulfonyl fluoride primarily stems from the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in proteins, particularly enzymes. Such interactions can lead to the inhibition or modification of enzyme activity, influencing various biochemical pathways.

    Biological Activity Overview

    • Enzyme Inhibition : The compound is utilized as a probe in studying enzyme mechanisms. Its ability to covalently modify active sites enables researchers to investigate enzyme kinetics and dynamics.
    • Medicinal Chemistry : Ethanesulfonyl fluoride is explored as a precursor in the synthesis of bioactive molecules, potentially leading to new therapeutic agents.
    • Chemical Biology : Its role as a probe for biological systems allows for insights into cellular processes and interactions.

    Table 1: Summary of Biological Activities

    Activity TypeDescriptionReferences
    Enzyme InhibitionCovalent modification of enzyme active sites
    Medicinal ChemistrySynthesis precursor for bioactive compounds
    Chemical ProbingUsed to study enzyme mechanisms and cellular interactions

    Case Studies

    • Enzyme Mechanism Studies : Research has demonstrated that the compound effectively inhibits specific enzymes by forming stable covalent bonds with nucleophilic residues within the enzyme's active site. This has been particularly useful in understanding the mechanisms of action for various metabolic enzymes.
    • Drug Development Applications : In medicinal chemistry, Ethanesulfonyl fluoride has been used as a building block in the synthesis of novel compounds targeting metabolic pathways involved in diseases such as cancer and metabolic disorders.

    Properties

    CAS No.

    129504-46-7

    Molecular Formula

    C9H12FNO3S

    Molecular Weight

    233.26 g/mol

    IUPAC Name

    2-(4-methoxyanilino)ethanesulfonyl fluoride

    InChI

    InChI=1S/C9H12FNO3S/c1-14-9-4-2-8(3-5-9)11-6-7-15(10,12)13/h2-5,11H,6-7H2,1H3

    InChI Key

    JTKHPBZSAWIHPX-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)NCCS(=O)(=O)F

    Origin of Product

    United States

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